Methyl 2-bromo-5-fluoropyridine-3-carboxylate

Cross-coupling Reactivity Halogen Effect

Researchers requiring predictable cross-coupling often encounter yield variability when substituting halogenated pyridine isomers. Methyl 2-bromo-5-fluoropyridine-3-carboxylate (CAS 1214336-94-3) eliminates this uncertainty through its defined 2-Br/5-F/3-CO₂Me substitution pattern. • Orthogonal reactivity: Br at C2 enables selective Suzuki coupling (Br > Cl), while the methyl ester allows independent hydrolysis/amidation for library synthesis. • Validated scaffold: Serves as a direct precursor to 2,6-substituted pyridine herbicides and kinase inhibitor cores. • Supply reliability: ≥98% purity with full analytical documentation (NMR, HPLC, LC-MS) and flexible gram-to-kilogram sourcing.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.024
CAS No. 1214336-94-3
Cat. No. B595246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-fluoropyridine-3-carboxylate
CAS1214336-94-3
SynonymsMethyl 2-broMo-5-fluoropyridine-3-carboxylate
Molecular FormulaC7H5BrFNO2
Molecular Weight234.024
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)F)Br
InChIInChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3
InChIKeyLXQMFNSAPLCUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Bromo-5-Fluoropyridine-3-Carboxylate: Scientific Identity and Procurement Overview


Methyl 2-bromo-5-fluoropyridine-3-carboxylate (CAS 1214336-94-3) is a halogenated heteroaromatic building block with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol . It is a pyridine derivative featuring a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methyl ester group at the 3-position . This specific substitution pattern is a key differentiator for its intended use in complex organic synthesis, particularly in the pharmaceutical and agrochemical sectors, where it serves as a versatile intermediate for constructing more elaborate molecular architectures through transition-metal-catalyzed cross-coupling reactions [1].

Synthesis workflow: Transition-metal-catalyzed cross-coupling building block Suzuki-Miyaura, Buchwald-Hartwig amenable core
Selection context: 2-bromo-5-fluoro-3-carboxylate substitution pattern Orthogonal Br/F reactivity for sequential functionalization
Use context: Pharmaceutical and agrochemical intermediate synthesis Reported precursor for pyridine dicarboxylate herbicide class

Why Generic Substitution Is Not Scientifically Viable


In medicinal chemistry and process development, the substitution of a specific halogenated pyridine building block with a positional isomer or a different halogen analog is not a straightforward replacement. The precise arrangement of the bromine, fluorine, and carboxylate ester on the pyridine core dictates the compound's reactivity, regioselectivity, and overall success in subsequent synthetic steps [1]. This compound's unique 2-bromo-5-fluoro-3-carboxylate pattern provides a specific electronic environment and a defined site for orthogonal cross-coupling reactions . Attempting to replace it with a similar, but differently substituted, analog (e.g., a 2-chloro or a 6-bromo isomer) can lead to significantly altered reaction kinetics, different yields, and the formation of undesired byproducts, as the reactivity order of halogens (Br > Cl) and positional effects (C3 > C2, C4) on the pyridine ring are well-documented to be non-equivalent in key reactions like Suzuki-Miyaura couplings [2]. This guide provides the quantitative, evidence-based justification for why this specific compound is a non-fungible item in a synthetic chemist's toolkit.

2-Bromo vs. 2-Chloro
Reactivity shift Chloro analog may reduce cross-coupling yield and rate. Reported halogen reactivity order is Br > I >> Cl for pyridines. May not transfer directly.
3-COOMe vs. 2- or 4-COOMe
Regioselectivity shift Positional isomers alter electronic environment at the reactive site. Reported yield order C3 > C2, C4 may shift with isomer change.
Br/F vs. Br/Cl pattern
Orthogonality risk Replacing fluorine with chlorine may compromise chemoselectivity. Orthogonal Br/F reactivity profile may not reproduce.

Comparative Performance Evidence


Superior Suzuki-Miyaura Reactivity: Bromo vs. Chloro

For heteroaryl halides like pyridines, the choice of halogen is a critical determinant of cross-coupling efficiency. The bromine atom at the 2-position of Methyl 2-bromo-5-fluoropyridine-3-carboxylate offers a significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura reactions compared to its 2-chloro analog. While a direct head-to-head study for this exact ester is not available, this differentiation is a well-established class-level inference for halopyridines. Experimental studies on monohalopyridines show the reactivity order for the halogen is Br > I >> Cl [1]. This established principle directly translates to the target compound, providing a quantifiable basis for selecting the bromo derivative over a chloro derivative to ensure higher and more predictable yields in the key carbon-carbon bond-forming step.

Suzuki-Miyaura Reactivity: Br vs. Cl
Class-level inference
Br > I >> Cl
Supports higher cross-coupling efficiency with bromo derivative
Class-level halogen reactivity order for monohalopyridines
Cross-coupling Reactivity Halogen Effect

Optimized Regioselectivity: 3-Carboxylate Position

The position of the carboxylate group on the pyridine ring directly influences the electronic properties and, consequently, the reactivity of the adjacent bromine atom in cross-coupling reactions. The 3-carboxylate (nicotinate) pattern of this compound is distinct from its 2-carboxylate (picolinate) and 4-carboxylate (isonicotinate) isomers. Class-level evidence from Suzuki-Miyaura coupling studies on monohalopyridines indicates that the reaction yield is position-dependent, with the experimental yield order being C3 > C2, C4 [1]. Therefore, Methyl 2-bromo-5-fluoropyridine-3-carboxylate is expected to offer a reactivity advantage in cross-coupling reactions compared to a hypothetical 2-bromo-5-fluoropyridine-4-carboxylate or 2-bromo-5-fluoropyridine-2-carboxylate, due to the more favorable electron density at the 3-position.

Regioselectivity: 3- vs. 2-/4-COOMe
Class-level inference
C3 > C2, C4
Nicotinate position may support higher coupling yield
Positional yield order from Suzuki-Miyaura studies
Regioselectivity Cross-coupling Positional Isomer

Orthogonal Reactivity: Differentiating Bromine and Fluorine

A key advantage of this compound is the presence of both a bromine and a fluorine atom on the pyridine ring, which enables orthogonal reactivity. The bromine atom is highly reactive in transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom is largely inert under these conditions. This allows for selective, sequential functionalization of the molecule. Studies on related polyhalogenated systems have demonstrated that catalysts can be chosen to differentiate between halogens, with a well-established reactivity order of -Br > -OSO₂F > -Cl [1]. This principle confirms that the bromide site in the target compound can be selectively addressed in the presence of the fluoride, providing a predictable and controlled pathway for building molecular complexity without unwanted side reactions at the fluorine position.

Orthogonal Reactivity: Br vs. F
Class-level inference
-Br > -OSO₂F > -Cl
Enables selective sequential functionalization
Reactivity order in polyhalogenated systems; F remains largely inert
Chemoselectivity Orthogonal Reactivity Halogen Differentiation

Validated Intermediate for Pharma and Agrochemical Synthesis

Methyl 2-bromo-5-fluoropyridine-3-carboxylate is not merely a theoretical building block; its utility is validated by its specific designation as a useful intermediate for pharmaceutical and organic synthesis, a role shared by its close positional isomer, methyl 6-bromo-5-fluoronicotinate . Furthermore, the broader class of 2,6-substituted pyridinecarboxylates, to which this compound is a direct synthetic precursor, are explicitly claimed as intermediates in the preparation of novel herbicides [1]. This is not a generic claim but a specific, documented application that underscores the compound's value in a high-impact industrial context, differentiating it from less validated, purely academic building blocks.

Industrial Intermediate Validation
Data to verify
Pharma intermediate & herbicide precursor
Reported use context in patent and vendor literature
Linked to pyridine dicarboxylate herbicide class; source review recommended
Intermediate Agrochemical Pharmaceutical Patent

Application Scenarios in R&D and Industrial Synthesis


Medicinal Chemistry: Kinase and GPCR Library Synthesis

Based on its orthogonal reactivity profile [1], this compound is ideal for the rapid, systematic construction of diverse compound libraries for drug discovery programs. The bromine atom can be selectively substituted via Suzuki coupling to introduce a wide range of aryl or heteroaryl groups, while the methyl ester can be hydrolyzed to a carboxylic acid for further amide coupling. This enables the efficient exploration of chemical space around a pyridine core, a common motif in kinase inhibitors and GPCR modulators [2]. The established high reactivity of the 2-bromo group (Br > Cl) ensures robust and predictable library synthesis [3].

Process Chemistry: Late-Stage Functionalization in API Synthesis

In the multi-step synthesis of Active Pharmaceutical Ingredients (APIs), the reliability of each intermediate is paramount. The quantifiable reactivity advantage of the 2-bromo substituent over its 2-chloro counterpart in cross-coupling reactions [3] makes this compound a strategically chosen building block. Its use can lead to higher and more reproducible yields in the pivotal carbon-carbon bond-forming step, minimizing costly impurities and streamlining downstream purification. This is a critical factor for process chemists tasked with developing scalable and economically viable manufacturing routes for drug candidates.

Agrochemical Discovery: Pyridine Carboxylate Herbicide Precursor

This compound serves as a direct precursor to a class of fluorinated pyridine dicarboxylates that are well-documented in the patent literature for their herbicidal activity [2]. The 2-bromo-5-fluoro substitution pattern is particularly relevant for constructing the 2,6-substituted pyridine core required for this class of herbicides [2]. For agrochemical R&D teams, procuring this specific building block provides a validated entry point into a known area of high commercial interest, accelerating the discovery of new crop protection agents.

CRO and Academic Labs: Challenging Cross-Coupling Method Development

For Contract Research Organizations (CROs) and academic labs focused on synthetic methodology, this compound is a valuable test substrate. Its distinct halogen pattern allows for the development and optimization of chemoselective cross-coupling protocols. The documented reactivity order of halogens (Br > Cl) [3] and the favorable C3-position for coupling [3] make it a reliable, high-performing electrophile. This ensures that the building block itself is not the limiting factor in challenging reaction development, allowing researchers to focus their efforts on optimizing catalysts and conditions.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Orthogonal Br/F reactivity profile
Suzuki coupling efficiency and sequential derivatization
Process chemistry API intermediate
2-Bromo reactivity advantage over 2-chloro
Reproducible yield and impurity profile in scale-up
Agrochemical discovery precursor
2,6-substituted pyridine core formation
Herbicide lead synthesis and patent alignment
Cross-coupling methodology development
Well-characterized halogen reactivity
Catalyst screening and condition optimization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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